7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride
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Overview
Description
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is a chemical compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing a nitrogen atom
Mechanism of Action
Target of Action
They have been found promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They also exhibit antibacterial activity and act as sodium channel blockers .
Mode of Action
For instance, some benzazepines act as gamma-aminobutyric acid (GABA) modulators, eliciting actions such as sedation, hypnosis, skeletal muscle relaxation, anticonvulsant activity, and anxiolytic action .
Biochemical Pathways
Benzazepines have been found to inhibit squalene synthase, making them effective in the treatment of hyperlipidemia . This suggests that they may affect the cholesterol biosynthesis pathway.
Result of Action
Benzazepines have been found to exhibit a range of biological activities, including antibacterial and antiproliferative activity . They have also been found to be effective inhibitors of various enzymes .
Biochemical Analysis
Biochemical Properties
It is known that benzazepines, a class of compounds to which this molecule belongs, can interact with various enzymes and proteins . These interactions could potentially influence biochemical reactions within the cell .
Cellular Effects
Benzazepines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyloxy-substituted precursor with a nitrogen-containing reagent to form the azepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like heating or the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biological targets.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,f]azepine: Another azepine derivative with different substituents.
Quinazolin-2,4-dione: A nitrogen-containing heterocycle with distinct biological activities.
Pyrrolopyrazine: A compound with a similar nitrogen-containing ring structure but different functional groups.
Uniqueness
7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and potential applications. This differentiates it from other azepine derivatives and similar compounds, providing distinct properties and uses in research and industry.
Properties
IUPAC Name |
7-phenylmethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)13-19-17-7-6-15-8-10-18-11-9-16(15)12-17;/h1-7,12,18H,8-11,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXBFBHWTVZOCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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